3-Ethyloxane-3-carbaldehyde

Description

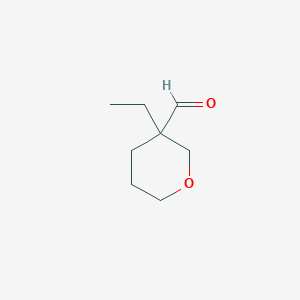

3-Ethyloxane-3-carbaldehyde (CAS No. 98485-37-1) is an oxetane-derived aldehyde with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.15 g/mol . The compound features a four-membered oxetane ring substituted with an ethyl group and a formyl (-CHO) moiety at the 3-position. Its structural uniqueness lies in the strained oxetane ring, which may influence its reactivity, solubility, and stability compared to larger cyclic or aromatic aldehydes.

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-ethyloxane-3-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-2-8(6-9)4-3-5-10-7-8/h6H,2-5,7H2,1H3 |

InChI Key |

FYMSBXUSEBRYJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCOC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxane-3-carbaldehyde typically involves the reaction of ethylmagnesium bromide with oxane-3-carbaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloxane-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

3-Ethyloxane-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Ethyloxane-3-carbaldehyde involves its interaction with various molecular targets The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of 3-Ethyloxane-3-carbaldehyde and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 98485-37-1 | C₆H₁₀O₂ | 114.15 | Oxetane ring, ethyl group at C3, aldehyde |

| 3-Methyl-oxetane-3-carbaldehyde | 609-08-5 | C₅H₈O₂ | 100.12 | Oxetane ring, methyl group at C3, aldehyde |

| 3-Methylcyclohexane-1-carbaldehyde | 13076-16-9 | C₈H₁₄O | 126.20 | Cyclohexane ring, methyl group at C3, aldehyde |

| 3-Ethynylbenzaldehyde | 77123-56-9 | C₉H₆O | 130.14 | Benzene ring, ethynyl group at C3, aldehyde |

| 3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.57 | Benzene ring, chlorine at C3, aldehyde |

Key Observations:

Ring Size and Strain : The oxetane derivatives (e.g., this compound) exhibit higher ring strain compared to the six-membered cyclohexane analogue (3-Methylcyclohexane-1-carbaldehyde) . This strain may enhance reactivity in ring-opening or functionalization reactions.

Substituent Effects: Alkyl Groups: The ethyl substituent in this compound increases steric bulk and hydrophobicity compared to the methyl group in 3-Methyl-oxetane-3-carbaldehyde . Aromatic vs. Aliphatic: The benzene-based aldehydes (3-Ethynylbenzaldehyde, 3-Chlorobenzaldehyde) exhibit distinct electronic properties due to conjugation with the aromatic ring, making them more electrophilic at the aldehyde position .

Solubility and Physical Properties

While direct solubility data for this compound are unavailable, evidence from analogous pyridine-3-carbaldehyde derivatives suggests solubility in polar organic solvents (e.g., dichloromethane, acetone) due to the aldehyde group’s polarity . By contrast:

- 3-Methylcyclohexane-1-carbaldehyde (cyclohexane backbone) is likely less polar, favoring solubility in non-polar solvents.

- 3-Ethynylbenzaldehyde and 3-Chlorobenzaldehyde (aromatic aldehydes) may exhibit moderate solubility in both polar and non-polar solvents, depending on substituent effects .

Biological Activity

3-Ethyloxane-3-carbaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is classified as an aliphatic aldehyde with the following chemical structure:

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In addition to antimicrobial properties, this compound has demonstrated cytotoxic effects on various cancer cell lines. A study assessing its impact on human melanoma cells revealed that the compound induces apoptosis through the activation of caspase pathways. The results are illustrated in Figure 1, showing a dose-dependent increase in apoptotic cells.

Figure 1: Apoptosis Induction in Melanoma Cells

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound enhances the activity of caspases, which are crucial for the apoptotic process.

- Oxidative Stress : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this aldehyde results in cell cycle arrest at the G2/M phase, further contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to control groups, highlighting its potential utility in treating resistant strains.

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with existing chemotherapy agents on melanoma models. The findings indicated enhanced tumor suppression and reduced side effects compared to standard treatments alone, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.